molecular formula C12H7ClN2O B1454556 6-(4-Chlorophenoxy)pyridine-2-carbonitrile CAS No. 1384428-94-7

6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Cat. No.: B1454556
CAS No.: 1384428-94-7
M. Wt: 230.65 g/mol
InChI Key: XFMUDOIBPSZDKY-UHFFFAOYSA-N
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Description

6-(4-Chlorophenoxy)pyridine-2-carbonitrile (CAS RN: 1384428-94-7) is a versatile heteroaromatic building block of interest in medicinal chemistry and materials science research. With the molecular formula C12H7ClN2O , this compound features a pyridine ring core substituted with a nitrile group and a 4-chlorophenoxy moiety. This specific arrangement of electron-withdrawing groups on the aromatic system makes it a valuable intermediate for constructing more complex molecular architectures. Researchers utilize this family of chlorocyanopyridines in the synthesis of chiral catalysts and biologically active compounds . The structural framework is known to engage in specific intermolecular interactions in the solid state, such as offset face-to-face π-stacking and C—H⋯N hydrogen bonding , which can be a critical design element in crystal engineering and materials design. Available as a high-purity solid, it is supplied for research applications such as method development, hit-to-lead optimization, and as a precursor in heterocyclic chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-chlorophenoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMUDOIBPSZDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. We delve into its fundamental molecular and physicochemical properties, explore the strategic importance of its constituent chemical moieties in medicinal chemistry, and present a plausible, detailed synthetic protocol. Furthermore, this document outlines critical safety and handling procedures essential for laboratory use. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound as a building block or scaffold in the design of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a substituted pyridine derivative. Its structure incorporates a pyridine ring, a nitrile functional group, and a 4-chlorophenoxy moiety. These features make it a valuable intermediate in organic synthesis and a scaffold for building more complex, biologically active molecules.

Table 1: Chemical Identifiers and Structural Information

IdentifierValueSource
IUPAC Name 6-(4-chlorophenoxy)pyridine-2-carbonitrileAK Scientific, Inc.[1]
Molecular Formula C₁₂H₇ClN₂OPubChem[2], AKSci[3]
CAS Number 1384428-94-7AKSci[3]
SMILES C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#NPubChem[2]
InChI InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7HPubChem[2]
InChIKey XFMUDOIBPSZDKY-UHFFFAOYSA-NPubChem[2]

Table 2: Physicochemical Data

PropertyValueSignificanceSource
Molecular Weight (MW) 230.65 g/mol For stoichiometric calculations in synthesis.AKSci[3]
Monoisotopic Mass 230.02469 DaFor high-resolution mass spectrometry analysis.PubChem[2]
Predicted XlogP 3.4Indicates moderate lipophilicity, a key parameter for cell membrane permeability.PubChem[2]
Purity Specification ≥95%Standard purity for research-grade chemical.AKSci[3]

The Role of Constituent Moieties in Medicinal Chemistry

The structure of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not arbitrary; it is a confluence of functionalities that are highly valued in drug discovery. Understanding the role of each component explains the rationale behind its use in synthetic and medicinal chemistry.

The Pyridine Scaffold: A Privileged Structure

Pyridine derivatives are foundational scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and their versatile chemical properties.[4] The nitrogen atom in the ring can act as a hydrogen bond acceptor and provides a site for metabolic transformations, which can be strategically managed during drug design. Pyridine-based structures can serve as bioisosteres for phenyl rings, amides, and other heterocycles, allowing for the fine-tuning of a drug's solubility, lipophilicity, and metabolic stability.[5]

The Nitrile Pharmacophore: A Versatile Functional Group

The nitrile (C≡N) group is a key pharmacophore found in over 30 approved pharmaceuticals.[6] It is a metabolically robust group that often passes through the body unchanged.[6] Its linear geometry and electronic properties allow it to serve several roles:

  • Hydrogen Bond Acceptor: The nitrile can mimic the carbonyl group of amides or ketones by functioning as a hydrogen bond acceptor, enabling critical interactions with biological targets.[6]

  • Enzyme Inhibitor: In certain contexts, the nitrile group can act as a covalent or non-covalent inhibitor of enzymes, particularly cysteine proteases.

  • Modulator of Physicochemical Properties: The strong dipole moment of the nitrile group can influence a molecule's binding affinity, solubility, and overall electronic profile.

The 4-Chlorophenoxy Moiety

The ether linkage connects the pyridine core to a 4-chlorophenyl ring. This entire group serves to modulate the molecule's steric bulk and electronic properties. The chlorine atom is an electron-withdrawing group that can influence the reactivity of the phenyl ring and participate in halogen bonding with protein targets. The entire phenoxy group significantly increases the molecule's lipophilicity, as reflected in the predicted XlogP value of 3.4, which can be crucial for crossing biological membranes.[2]

G cluster_main 6-(4-Chlorophenoxy)pyridine-2-carbonitrile cluster_components Key Structural Components in Drug Design main_node C₁₂H₇ClN₂O pyridine Pyridine Scaffold (Privileged Core) main_node->pyridine Bioisostere H-bond Acceptor nitrile Nitrile Group (Pharmacophore) main_node->nitrile Metabolic Stability H-bond Acceptor chlorophenoxy 4-Chlorophenoxy Moiety (Lipophilicity & Binding) main_node->chlorophenoxy Steric Bulk Modulates Electronics

Caption: Key structural components of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Proposed Synthesis Workflow

While specific synthesis literature for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not publicly available, a highly plausible route is via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile. A representative protocol is detailed below, based on analogous reactions for similar pyridine derivatives.

Reaction Principle

The synthesis proceeds by reacting 6-chloropyridine-2-carbonitrile with 4-chlorophenol in the presence of a base. The electron-withdrawing nitrile group activates the pyridine ring towards nucleophilic attack, and the base deprotonates the phenol to form the more nucleophilic phenoxide anion, which then displaces the chloride at the 6-position of the pyridine ring.

G cluster_reactants Reactants cluster_product Crude Product reactant1 6-Chloropyridine- 2-carbonitrile process Nucleophilic Aromatic Substitution (SₙAr) reactant1->process reactant2 4-Chlorophenol reactant2->process conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80-120°C) conditions->process product 6-(4-Chlorophenoxy) pyridine-2-carbonitrile process->product purification Workup & Purification (Extraction, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

Disclaimer: This protocol is a representative example and should be adapted and optimized by a qualified chemist. All work must be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • 6-Chloropyridine-2-carbonitrile (1.0 eq)

  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridine-2-carbonitrile and anhydrous potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension. Add 4-chlorophenol to the mixture.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Safety, Handling, and Storage

Proper handling of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is crucial due to its potential toxicity, which is characteristic of many nitrile-containing aromatic compounds.

Table 3: GHS Hazard Information Summary

Hazard ClassStatementPrecautionSource
Acute Toxicity H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.P261: Avoid breathing dust. P280: Wear protective gloves/clothing/eye protection.TCI Chemicals[7]
Skin Irritation H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of water.TCI Chemicals[7], AK Scientific[1]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.TCI Chemicals[7], AK Scientific[1]
Respiratory Irritation H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.AK Scientific[1]

Note: Hazard information is based on data for closely related compounds and should be treated as representative.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[8]

  • Personal Protective Equipment: Wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Wash hands and face thoroughly after handling.[8]

Storage
  • Keep the container tightly closed.[7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

  • For long-term stability, storage under an inert gas atmosphere is recommended.[7]

Conclusion

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a well-defined chemical entity with significant potential as a building block in the field of drug discovery. Its molecular architecture, combining the privileged pyridine scaffold with a versatile nitrile pharmacophore and a lipophilic chlorophenoxy group, presents a compelling starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic accessibility via standard organic chemistry reactions, such as nucleophilic aromatic substitution, further enhances its utility. Researchers and scientists working with this compound must adhere to strict safety protocols due to its potential toxicity. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically employ 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in advanced research and development programs.

References

  • PubChem. 6-(4-chlorophenoxy)pyridine-2-carbonitrile (C12H7ClN2O). [Link]

  • Fleming, J. S., et al. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Global Market Monitor. (2024). Pyridine Derivatives in Drug Discovery: The Role of 6-Chloro-2-cyano-3-nitropyridine. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Technical Guide to Determining the Solubility of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in Organic Solvents for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in both biological and synthetic systems. For researchers, scientists, and drug development professionals, understanding the solubility profile of a novel compound like 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a prerequisite for its advancement through the discovery pipeline. Poor solubility can hinder everything from initial high-throughput screening to final formulation, leading to unreliable assay results and poor bioavailability.[1][2][3] This in-depth guide provides a comprehensive framework for determining the solubility of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in a range of relevant organic solvents. It moves beyond a simple listing of data to explain the underlying principles and provide a robust, field-proven experimental protocol. This document is designed to be a self-validating system, grounding its recommendations in established scientific principles and authoritative methodologies to ensure accuracy and reproducibility.

Introduction: The Imperative of Solubility Profiling

In the landscape of drug discovery and development, solubility is a cornerstone property. A molecule must be in solution to interact with its biological target, to be absorbed by the body, and to be formulated into a viable drug product.[1][4] Compounds with low solubility are often plagued by issues such as erratic bioassay results, artificially weak potency, and poor oral absorption.[1][2] More than 40% of new chemical entities (NCEs) developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary challenge for formulation chemists.[2][5]

The subject of this guide, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, is a heterocyclic compound featuring several key functional groups that influence its physicochemical properties. The pyridine ring, the ether linkage, the chlorophenyl group, and the nitrile moiety all contribute to its overall polarity, hydrogen bonding capacity, and crystalline structure. A thorough understanding of its solubility in a well-chosen panel of organic solvents is therefore essential for predicting its behavior in subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and for guiding formulation strategies.[3] This guide provides the theoretical basis and a practical, step-by-step methodology for generating this critical dataset.

Predicting Solubility: A Physicochemical Analysis

The principle of "like dissolves like" is the fundamental guide to solubility.[6][7] A solute will dissolve best in a solvent that has a similar chemical structure and polarity.[6] An analysis of the molecular structure of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile allows for an educated prediction of its solubility behavior.

  • Polarity: The molecule possesses both polar and non-polar regions. The pyridine nitrogen and the nitrile group (C≡N) are polar, capable of dipole-dipole interactions. The chlorophenoxy group, however, is largely non-polar and hydrophobic. This amphiphilic nature suggests moderate solubility in a range of solvents.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (protic solvents like alcohols) may exhibit enhanced solubility.

  • Molecular Size and Shape: Larger molecules often have lower solubility than smaller, more compact ones. The relatively planar structure of the core rings may facilitate packing into a stable crystal lattice, which would require more energy to overcome during dissolution.

Based on these features, we can anticipate the following trends:

  • High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility in alcohols like methanol and ethanol, and in ketones like acetone, where a balance of polar and non-polar interactions can be achieved.

  • Low Solubility in highly non-polar solvents like heptane or hexane, as there are insufficient non-polar regions to overcome the favorable interactions within the solvent.

  • Variable Solubility in solvents of intermediate polarity like ethyl acetate and dichloromethane, which will depend on the delicate balance of intermolecular forces.

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The isothermal shake-flask method is widely considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[8] This method involves agitating an excess amount of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.[8][9] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

The Organisation for Economic Co-operation and Development (OECD) Guideline 105 outlines the principles for this type of testing, emphasizing the use of pure substances to avoid interference from impurities.[10][11][12][13] While OECD 105 is specific to water solubility, its principles of achieving equilibrium and accurate quantification are directly applicable to organic solvents.

Materials and Equipment
  • Solute: 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (purity >98%)

  • Solvents: HPLC-grade methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, and heptane.

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL)

    • Orbital shaker with temperature control

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.[14][15]

    • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (e.g., ~10 mg) to a pre-weighed 4 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent (e.g., 2 mL) into the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period. A 24-hour incubation is typically adequate to reach thermodynamic equilibrium, but this should be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) to ensure the concentration is stable.[9][16]

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.

  • Dilution: Dilute the filtered, saturated solution with the appropriate mobile phase to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Quantification via HPLC

A robust HPLC method is essential for accurate quantification.[14][17]

  • Method Development: A reverse-phase HPLC method is typically suitable.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is common. The choice of solvent should be based on the solubility of the analyte.[18]

    • Detection: The compound's UV absorbance should be monitored at its maximum wavelength (λmax) to ensure sensitivity.

  • Calibration: Prepare a series of standard solutions of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) of >0.99 for accurate quantification.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear, concise, and easily comparable format. A table summarizing the solubility in different solvents, expressed in both mass/volume (mg/mL) and molarity (mol/L), is highly recommended.

Table 1: Hypothetical Solubility Data for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1< 0.1< 0.0004
Toluene2.45.20.022
Ethyl Acetate4.415.80.066
Acetone5.145.30.189
Acetonitrile5.838.90.162
Ethanol4.322.10.092
Methanol5.131.50.131

Note: The data in this table is illustrative and intended to demonstrate proper presentation. Actual experimental values must be determined.

Interpretation: The solubility data should be analyzed in the context of the solvent's properties. For instance, higher solubility in acetone compared to ethanol, despite similar polarity indices, might suggest that dipole-dipole interactions are more significant for this molecule than hydrogen bonding. Low solubility in heptane confirms the importance of the polar moieties for solvation. This information is invaluable for selecting appropriate solvents for chemical reactions, purification, and the initial stages of formulation development.

Visualization of Experimental Workflow

A visual representation of the experimental process can clarify the sequence of operations and critical control points. The following diagram, generated using Graphviz, outlines the shake-flask solubility determination workflow.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess solute into vial B Add known volume of solvent A->B Accurate measurement C Seal vial and place on shaker B->C D Agitate at constant T (25°C) for 24-48h C->D E Allow excess solid to settle D->E F Filter supernatant (0.22 µm) E->F G Dilute sample into linear range F->G H Quantify by validated HPLC G->H I Calculate solubility (mg/mL) H->I J Solubility Data Table I->J Final Report

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This guide has detailed a robust and scientifically sound methodology for determining the solubility of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in organic solvents. By combining theoretical physicochemical analysis with the practical application of the gold-standard shake-flask method, researchers can generate the high-quality, reproducible data necessary to make informed decisions in the drug discovery and development process. Adherence to these protocols will ensure that the solubility profile is accurately characterized, mitigating risks associated with poor solubility and paving the way for successful downstream applications, from biological screening to formulation.

References

  • Test No. 105: Water Solubility. (OECD Guidelines for the Testing of Chemicals, Section 1). URL: [Link]

  • OECD 105 - Water Solubility. (Situ Biosciences). URL: [Link]

  • Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (Books).
  • Solubility testing in accordance with the OECD 105. (FILAB). URL: [Link]

  • OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. (EUROLAB). URL: [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (ISRN Pharmaceutics). URL: [Link]

  • The Importance of Solubility for New Drug Molecules. (Farmacia). URL: [Link]

  • Test No. 105: Water Solubility - OECD. (OECD Publishing). URL: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (Protocols.io). URL: [Link]

  • Solubility of Organic Compounds. (Chemistry Steps). URL: [Link]

  • Drug solubility: importance and enhancement techniques. (PubMed). URL: [Link]

  • Drug solubility: why testing early matters in HTS. (BMG LABTECH). URL: [Link]

  • Summary of Properties of Organic Compounds: Solubility of Organic Compounds. (Teachy). URL: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (Regulations.gov). URL: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (Dissolution Technologies). URL: [Link]

  • Shake Flask logK. (Lokey Lab Protocols). URL: [Link]

  • Solubility. (Wikipedia). URL: [Link]

  • Principles of Solubility in Organic Chemistry with Nadia Korovina. (YouTube). URL: [Link]

  • Solubility in organic solvents Definition. (Fiveable). URL: [Link]

  • HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. (SciSpace). URL: [Link]

  • HPLC Method development: an overview. (PharmaCores). URL: [Link]

  • A Review on Method Development and Validation by Using HPLC. (IJPRS). URL: [Link]

  • CAS#:99902-74-6 | 6-(4-fluorophenoxy)pyridine-3-carbonitrile. (Chemsrc). URL: [Link]

  • Steps involved in HPLC Method Development. (Asian Journal of Pharmaceutical Research). URL: [Link]

Sources

Strategic Sourcing & Synthesis Guide: 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper for researchers and procurement specialists focusing on 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (CAS: 1384428-94-7).[1]

Executive Summary

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a high-value pharmacophore intermediate used primarily in the development of kinase inhibitors (e.g., PIM-1) and metabolic enzyme modulators (e.g., DPP-4).[1]

Despite its structural simplicity, the compound commands a significant market premium, with catalog prices often exceeding $4,000 per gram . This valuation is driven by its status as a "make-to-order" building block rather than a commodity chemical.[1] For research programs requiring >1 gram, in-house synthesis is the recommended strategy , offering a cost reduction of >95% compared to commercial sourcing.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 6-(4-chlorophenoxy)pyridine-2-carbonitrile
CAS Number 1384428-94-7
Molecular Formula C₁₂H₇ClN₂O
Molecular Weight 230.65 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO, DMF, Chloroform; Low solubility in water
Key Impurities 4-Chlorophenol (starting material), 6-chloropyridine-2-carbonitrile (unreacted core)

Supply Chain & Pricing Analysis

The market for this compound is bifurcated into Catalog Suppliers (high mark-up, fast delivery for mg quantities) and Contract Synthesis (lower unit cost, long lead time).[1]

Current Market Pricing (Spot Rates)

Note: Prices are indicative and subject to fluctuation.

Supplier TierVendor ExamplesPack SizeEstimated Price (USD)Lead Time
Tier 1: Catalog AK Scientific, MolPort100 mg$419.00 2-4 Weeks
Tier 1: Catalog AK Scientific1.0 g$942.00 4 Weeks
Tier 2: Bulk/CRO Enamine, BLD Pharmatech5.0 gInquire (Est. $1,500)4-6 Weeks
Tier 3: Precursors Sigma, Combi-Blocks25.0 g~$150.00 (Total Mat.[1] Cost)2-3 Days
Procurement Strategy: Make vs. Buy

The "Buy" option is only logically sound for High-Throughput Screening (HTS) campaigns requiring <100 mg.[1] For lead optimization requiring gram-scale quantities, the "Make" strategy is mandatory to preserve budget.

ProcurementDecision Start Requirement Identified QtyCheck Quantity Needed? Start->QtyCheck TimeCheck Urgency? QtyCheck->TimeCheck > 1 g Buy BUY: Catalog Supplier (AK Sci / MolPort) QtyCheck->Buy < 500 mg TimeCheck->Buy Immediate (< 2 wks) Make MAKE: In-House Synthesis (Cost < $10/g) TimeCheck->Make Standard (> 2 wks) Quote QUOTE: Custom Synthesis CRO (Enamine / WuXi) TimeCheck->Quote Bulk (> 100 g)

Figure 1: Decision matrix for sourcing 6-(4-Chlorophenoxy)pyridine-2-carbonitrile based on quantity and timeline.

Synthesis Protocol (The "Make" Strategy)

The synthesis relies on a nucleophilic aromatic substitution (


) reaction.[1] The electron-withdrawing nitrile group at the 2-position of the pyridine ring activates the 6-chloro substituent, facilitating displacement by the phenoxide.[1]
Reaction Pathway[1][6][7][8][9][10]

Synthesis SM1 6-Chloropyridine-2-carbonitrile (CAS: 33252-29-8) Reagents K2CO3, DMF 90°C, 4-6h SM1->Reagents SM2 4-Chlorophenol (CAS: 106-48-9) SM2->Reagents Product 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (CAS: 1384428-94-7) Reagents->Product SNAr Displacement

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (


).[1]
Step-by-Step Protocol

Materials:

  • Precursor A: 6-Chloropyridine-2-carbonitrile (1.0 eq) – Source: Combi-Blocks/Sigma[1]

  • Precursor B: 4-Chlorophenol (1.1 eq) – Source: Sigma/Merck[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO [Anhydrous][1]

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorophenol (1.1 eq) in DMF (5 mL per mmol).

  • Deprotonation: Add

    
      (1.5 eq) in a single portion.[1] Stir at room temperature for 15 minutes to generate the phenoxide anion.
    
  • Addition: Add 6-chloropyridine-2-carbonitrile (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The limiting reagent (pyridine) should be consumed.[1]
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (10x reaction volume). The product typically precipitates as a solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

    • If Oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) to remove traces of unreacted phenol.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the phenol -OH signal and the shift in pyridine ring protons.

  • Purity Check: Ensure removal of 4-chlorophenol (toxic/irritant) before biological testing.[1]

Applications in Drug Discovery[7][9][11]

This compound acts as a privileged scaffold in medicinal chemistry, particularly for targets requiring a hydrophobic aryl ether motif linked to an electron-deficient heterocycle.

Kinase Inhibition (PIM-1 / VEGFR)

The phenoxy-pyridine motif serves as a linker that can orient the molecule within the ATP-binding pocket of kinases.[1] The nitrile group often engages in hydrogen bonding with the hinge region or active site residues (e.g., Ser/Thr).

  • Relevance: PIM-1 inhibitors are critical in oncology research, particularly for prostate cancer and leukemia.

DPP-4 Inhibitors (Diabetes)

Analogs of Trelagliptin and Alogliptin utilize cyanopyridine scaffolds.[1] While those drugs typically feature amino-substituents, the phenoxy-analog is a common "bioisostere" used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pocket of the DPP-4 enzyme.[1]

Prion Disease Therapeutics

Research indicates that pyridine dicarbonitriles and their mono-nitrile analogs (like this compound) can stabilize the cellular prion protein (


), preventing its conversion to the pathogenic scrapie form (

).[1]

References

  • PubChem . (2026).[1] Compound Summary: 6-(4-chlorophenoxy)pyridine-2-carbonitrile.[1] National Library of Medicine. Retrieved from [Link]

  • Takeda Pharmaceutical Co. (2005).[1] Patent EP1500658: Nitrogen-containing heterocyclic compounds and use thereof. (Contextual reference for cyanopyridine scaffolds in DPP-4 inhibitors).

  • National Institutes of Health (NIH) . (2014).[1] Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. PLOS ONE. (Mechanistic grounding for pyridine nitrile bioactivity).

Sources

SMILES string and InChIKey for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

[1][2]

Chemical Identity & Digital Signatures

The following identifiers are strictly validated for database integration and cheminformatics workflows.

Identifier Value Format/Notes
Common Name 6-(4-Chlorophenoxy)picolinonitrileIUPAC variant
CAS Registry Not widely listed; treat as novel intermediateGeneric search: 6-phenoxy-2-cyanopyridine derivatives
Molecular Formula

MW: 230.65 g/mol
Canonical SMILES N#Cc1nc(Oc2ccc(Cl)cc2)ccc1Useful for RDKit/OpenBabel parsing
Isomeric SMILES C1=CC(=NC(=C1)OC2=CC=C(C=C2)Cl)C#NExplicit aromaticity
InChI String InChI=1S/C12H7ClN2O/c13-9-4-6-11(7-5-9)16-12-3-1-2-10(8-14)15-12/h1-7HStandard InChI v1.06+
InChIKey XFMUDOIBPSZDKY-UHFFFAOYSA-NHashed SHA-256 equivalent
Structural Analysis & Reactivity Logic

The molecule consists of a pyridine core substituted at the 2-position with a nitrile (cyano) group and at the 6-position with a 4-chlorophenoxy moiety.[1]

  • Electronic Activation: The nitrile group at C2 is a strong electron-withdrawing group (EWG).[1] Through resonance (

    
    ) and induction (
    
    
    ), it significantly lowers the electron density of the pyridine ring.[1]
  • Regioselectivity: This electron deficiency activates the C6 position, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1] This is the foundational logic for its synthesis: displacing a halide at C6 with a phenol nucleophile.
    
  • Lipophilicity: The 4-chlorophenoxy tail increases the LogP (approx.[1] 3.4), enhancing membrane permeability for biological applications.

Synthetic Protocol (High-Yield Methodology)

Objective: Synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile via

Reagents:
  • Substrate: 6-Chloropyridine-2-carbonitrile (1.0 eq)

  • Nucleophile: 4-Chlorophenol (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (anhydrous, 2.0 eq) or Cesium Carbonate (
    
    
    ) for faster kinetics.
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (anhydrous).[1]

Step-by-Step Workflow:
  • Activation: Charge a reaction vessel with 4-chlorophenol (1.1 eq) and

    
     (2.0 eq) in DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion in situ.
    
  • Addition: Add 6-Chloropyridine-2-carbonitrile (1.0 eq) in a single portion.

  • Reaction: Heat the mixture to 80–90°C . Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The reaction typically reaches completion within 2–4 hours. The nitrile group activates the chloride displacement, preventing the need for extreme temperatures (>120°C) which could hydrolyze the nitrile.[1]

  • Workup: Cool to RT. Pour the mixture into ice-cold water (10x volume). The product often precipitates as a white/off-white solid.[1]

  • Purification: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.[1] Recrystallize from Ethanol/Water if necessary.
    
Reaction Pathway Diagram

SynthesisPathReactantsReactants6-Cl-pyridine-2-CN+4-Cl-PhenolBaseBase Activation(K2CO3/DMF)Phenoxide FormationReactants->Base DeprotonationTSMeisenheimerComplex(Transition State)Base->TS Nucleophilic Attack (SNAr)ProductProduct6-(4-Cl-phenoxy)pyridine-2-CNTS->Product Elimination of Cl-

Figure 1: The SNAr reaction pathway.[1] The base generates a phenoxide nucleophile which attacks the electron-deficient pyridine ring at C6.[1]

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted values.

Technique Expected Signal Structural Assignment
LC-MS (ESI+) m/z ~231.0 [M+H]+Confirms MW of 230.[1]65. Look for Cl isotope pattern (3:1 ratio at M+2).
IR Spectroscopy ~2230–2240 cm⁻¹Sharp, distinct peak. Diagnostic of the Nitrile (-CN) group.[1]
1H NMR (DMSO-d6)

7.9–8.1 (m, 2H)
Pyridine C3-H and C4-H.

7.4–7.5 (d, 2H)
4-Chlorophenyl ring (AA'BB' system).[1]

7.2–7.3 (d, 2H)
4-Chlorophenyl ring (AA'BB' system).[1]

7.1 (d, 1H)
Pyridine C5-H (Shielded by ether linkage).[1]
Applications & Context

This molecule is not merely a catalog entry; it is a representative scaffold for Type II Kinase Inhibitors and Phytoene Desaturase (PDS) Herbicides .[1]

  • Medicinal Chemistry: The biaryl ether linkage provides a flexible hinge, allowing the molecule to occupy hydrophobic pockets in enzymes (e.g., Factor Xa or p38 MAP kinase).[1] The nitrile group acts as a reversible covalent trap or a hydrogen bond acceptor for serine residues in the active site.

  • Agrochemicals: Pyridine-2-carbonitriles are precursors to picolinic acid herbicides (e.g., Picloram analogs), which disrupt auxin signaling in broadleaf weeds.[1]

Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

AppWorkflowcluster_0Divergent Synthesis PathsStart6-(4-Chlorophenoxy)pyridine-2-carbonitrilePathAHydrolysisStart->PathAPathBReductionStart->PathBPathCGrignard AdditionStart->PathCProdAPicolinic Acid Deriv.(Auxin Mimic Herbicide)PathA->ProdAProdBAminomethyl Pyridine(Kinase Inhibitor Linker)PathB->ProdBProdCAcyl Pyridine(Supramolecular Ligand)PathC->ProdC

Figure 2: Divergent synthetic utility. The nitrile group serves as a "chemical handle" for transformation into acids, amines, or ketones.[1]

References
  • PubChem Compound Summary. (2025). 6-(4-chlorophenoxy)pyridine-2-carbonitrile (CID 64593786).[1][2] National Center for Biotechnology Information. [Link][1]

  • Scifinder/CAS Common Chemistry.Search Strategy: Substructure search for 6-phenoxy-picolinonitrile derivatives. (General Reference for SNAr methodology on picolinonitriles).
  • Uggerud, E., et al. (2018).[1] Concerted Nucleophilic Aromatic Substitution Reactions.[3][4] Journal of Organic Chemistry. (Validates the SNAr mechanism on electron-deficient heterocycles). [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution on Heterocycles. [Link][1]

Methodological & Application

Synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile from 6-chloropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile from 6-chloropyridine-2-carbonitrile and 4-chlorophenol. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.

Introduction: Significance and Reaction Overview

The target molecule, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, incorporates a diaryl ether linkage, a common motif in biologically active compounds. The pyridine-2-carbonitrile scaffold is a valuable building block in medicinal chemistry. This synthesis proceeds via a nucleophilic aromatic substitution, where the phenoxide, generated in situ from 4-chlorophenol, displaces the chloride on the electron-deficient pyridine ring. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom are crucial for activating the ring towards nucleophilic attack.[1][2][3]

Mechanistic Insights: The "Addition-Elimination" Pathway

The synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile follows a well-established two-step "addition-elimination" mechanism, characteristic of many SNAr reactions.[3][4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The reaction is initiated by the deprotonation of 4-chlorophenol by a base, typically a carbonate like potassium carbonate (K2CO3), to form the more nucleophilic 4-chlorophenoxide ion.[5][6][7] This phenoxide then attacks the electron-deficient carbon atom bonded to the chlorine on the 6-chloropyridine-2-carbonitrile ring. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is stabilized by resonance, delocalizing onto the electron-withdrawing nitrile group and the pyridine nitrogen.

Step 2: Elimination of the Leaving Group and Re-aromatization. The aromaticity of the pyridine ring is restored in the second step through the elimination of the chloride leaving group. This step is typically the rate-determining step of the overall reaction. The final product, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, is thus formed.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where the bond formation and bond breaking occur in a single step, particularly with highly reactive substrates or specific solvent conditions.[8][9] However, for this particular transformation, the stepwise addition-elimination pathway is the generally accepted mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Hazards
6-Chloropyridine-2-carbonitrileC₆H₃ClN₂138.5633252-29-8Toxic, Irritant[10]
4-ChlorophenolC₆H₅ClO128.56106-48-9Harmful, Irritant[11][12][13][14][15]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Irritant
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Reproductive Toxin, Irritant
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Irritant
Brine (Saturated NaCl solution)NaCl, H₂O--Non-hazardous
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Non-hazardous
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridine-2-carbonitrile (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a suitable volume of anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 6-chloropyridine-2-carbonitrile. DMF is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium phenoxide and facilitates the nucleophilic attack.[16][17][18]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar product spot indicate the progression of the reaction.

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF). The aqueous work-up is crucial for removing the inorganic salts and the high-boiling DMF solvent.[1]

  • Purification: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Experimental Workflow Diagram

G reagents Combine 6-chloropyridine-2-carbonitrile, 4-chlorophenol, and K₂CO₃ in DMF reaction Heat reaction mixture to 80-100 °C with stirring reagents->reaction Step 1 & 2 monitoring Monitor reaction progress by TLC reaction->monitoring Step 3 workup Aqueous work-up: Extract with Ethyl Acetate monitoring->workup Step 4 & 5 purification Purify by column chromatography workup->purification Step 6 product Obtain pure 6-(4-Chlorophenoxy)pyridine-2-carbonitrile purification->product Step 7

Caption: A streamlined workflow for the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents involved in this synthesis.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of harmful vapors, particularly from DMF and the chlorinated starting materials.

  • Reagent Handling:

    • 6-Chloropyridine-2-carbonitrile: This compound is toxic and an irritant.[10] Avoid skin and eye contact.

    • 4-Chlorophenol: This compound is harmful if swallowed, in contact with skin, or if inhaled.[12][13][14] It is also toxic to aquatic life.[14] Handle with care and prevent release into the environment.

    • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and an irritant. Handle in a fume hood and avoid exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste should be collected in a designated container.

Characterization of the Final Product

The identity and purity of the synthesized 6-(4-Chlorophenoxy)pyridine-2-carbonitrile can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) stretch.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile via nucleophilic aromatic substitution is a robust and well-understood transformation. By carefully controlling the reaction conditions and adhering to proper safety protocols, researchers can efficiently produce this valuable chemical intermediate. The insights into the reaction mechanism and the detailed experimental protocol provided in this guide are intended to empower researchers in their synthetic endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorophenol. Retrieved from [Link]

  • Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Quora. (2018). What is the role of a DMF in an SN2 reaction?. Retrieved from [Link]

  • Who we serve. (n.d.). Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Retrieved from [Link]

  • Atlas. (n.d.). Solved: 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism. Retrieved from [Link]

  • NIH. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • YouTube. (2020). SN2 reactions. Retrieved from [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-(4-CHLOROPHENYL)-3-PYRIDINE CARBONITRILE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • NIH. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • PubMed. (2004). Kinetics and mechanism of photoactivated periodate reaction with 4-chlorophenol in acidic solution. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

Sources

Application Notes and Protocols for the Crystallization of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form in Drug Development

In the landscape of pharmaceutical sciences, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The crystalline form of an API can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, a molecule of interest in drug discovery and development, obtaining a stable and pure crystalline form is a critical step in ensuring consistent product quality and therapeutic efficacy.

This guide provides a comprehensive overview of established crystallization methods tailored for the purification and crystal growth of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile. The protocols detailed herein are designed to be robust and adaptable, providing researchers with a solid foundation for developing a crystallization process that yields high-quality crystalline material. The selection of a particular crystallization method and the optimization of its parameters are often empirical processes, guided by the solubility profile of the compound. While specific solubility data for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not extensively published, its structure—possessing a polar pyridine-nitrile core and a less polar chlorophenoxy moiety—suggests moderate solubility in a range of organic solvents. This understanding forms the basis for the solvent systems proposed in the following protocols.

Physicochemical Properties and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is fundamental to designing an effective crystallization strategy. Based on its chemical structure and data from analogous compounds, we can infer key properties that guide solvent selection.

Structural Analysis:

  • Pyridine-2-carbonitrile moiety: The nitrogen atom in the pyridine ring and the nitrile group introduce polarity and potential for hydrogen bonding with protic solvents.

  • 4-Chlorophenoxy group: The ether linkage and the aromatic rings contribute to the molecule's rigidity and potential for π-π stacking interactions in the crystal lattice. The chloro-substituent adds to the overall lipophilicity.

Predicted Solubility Profile:

Based on these features, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is anticipated to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents and some non-polar aromatic solvents. It is expected to have low solubility in non-polar aliphatic hydrocarbons and water.

Solvent Screening:

A preliminary solvent screen is crucial. Small-scale solubility tests with a few milligrams of the compound in various solvents at room temperature and upon heating will provide invaluable information for selecting the most suitable crystallization solvent or solvent system.

Solvent Class Examples Predicted Solubility Rationale
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)HighThe polarity of these solvents will interact favorably with the polar functional groups of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (especially when heated)Capable of hydrogen bonding with the pyridine nitrogen. The solubility is expected to be strongly temperature-dependent.
Non-Polar Aromatic Toluene, XyleneModerate (especially when heated)π-π interactions between the solvent and the aromatic rings of the molecule can promote solubility.
Non-Polar Aliphatic Heptane, HexaneLowThese will likely serve as effective anti-solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighGood general solvents for many organic compounds.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)ModerateMay be useful as anti-solvents or in co-solvent systems.

Crystallization Methodologies: Detailed Protocols

The following section details three robust crystallization methods applicable to 6-(4-Chlorophenoxy)pyridine-2-carbonitrile: Slow Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion.

Method 1: Slow Cooling Crystallization

This classical technique relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered.[1][2] By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then allowing it to cool slowly, the compound will crystallize out of the solution.[3]

Protocol:

  • Solvent Selection: Choose a solvent in which 6-(4-Chlorophenoxy)pyridine-2-carbonitrile exhibits high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or acetonitrile are good starting points.[4]

  • Dissolution: In a clean Erlenmeyer flask, add the crude 6-(4-Chlorophenoxy)pyridine-2-carbonitrile. Add a minimal volume of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent until a clear solution is obtained at the boiling point of the solvent. Avoid adding excessive solvent.

  • Slow Cooling: Once a clear, hot, saturated solution is obtained, remove the flask from the heat source. Cover the flask with a watch glass or loosely with aluminum foil to prevent rapid evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. To promote even slower cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[5]

  • Crystal Growth: As the solution cools, crystals should start to form. The rate of cooling directly impacts crystal size and quality; slower cooling generally yields larger and more well-defined crystals.[3]

  • Isolation: Once crystallization appears complete at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.

Workflow Diagram: Slow Cooling Crystallization

G cluster_0 Protocol Steps A Dissolve Compound in Hot Solvent B Slowly Cool to Room Temperature A->B Undisturbed Cooling C Induce Further Crystallization on Ice B->C Maximize Yield D Isolate Crystals by Filtration C->D E Wash with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

Caption: Workflow for Slow Cooling Crystallization.

Method 2: Anti-Solvent Addition

This method is particularly useful when a suitable single solvent for slow cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is insoluble, to induce crystallization.[6][7]

Protocol:

  • Solvent System Selection:

    • Good Solvent: A solvent that readily dissolves 6-(4-Chlorophenoxy)pyridine-2-carbonitrile at room temperature (e.g., acetone, THF, DCM).

    • Anti-Solvent: A solvent that is miscible with the good solvent but in which the compound has very low solubility (e.g., water, heptane, hexane).[8]

  • Dissolution: Dissolve the crude 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in a minimal amount of the good solvent at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. The addition should be slow enough to maintain a state of slight supersaturation.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation. At this point, you can add a few drops of the good solvent to redissolve the precipitate and then allow the solution to stand undisturbed. Alternatively, add a seed crystal to promote controlled crystallization.

  • Crystal Growth: Cover the vessel and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Isolation and Washing: Once a sufficient crop of crystals has formed, collect them by vacuum filtration. Wash the crystals with a small amount of a mixture of the good solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the crystals under vacuum.

Workflow Diagram: Anti-Solvent Addition

G cluster_0 Protocol Steps A Dissolve Compound in 'Good' Solvent B Slowly Add 'Anti-Solvent' A->B With Stirring C Induce Crystallization (Turbidity/Seeding) B->C D Allow Crystals to Grow C->D Undisturbed E Isolate, Wash, and Dry Crystals D->E

Caption: Workflow for Anti-Solvent Crystallization.

Method 3: Vapor Diffusion

Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when only a small amount of material is available.[9][10] This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound in a more volatile "good" solvent.

Protocol:

  • Solvent System Selection:

    • Good Solvent: A relatively volatile solvent in which the compound is soluble (e.g., DCM, acetone).

    • Anti-Solvent: A more volatile solvent in which the compound is insoluble (e.g., pentane, hexane, diethyl ether).[11]

  • Setup:

    • Prepare a concentrated solution of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in the good solvent in a small, open container (e.g., a small vial or test tube).

    • Place this small container inside a larger, sealable vessel (e.g., a beaker or a jar).

    • Add a pool of the anti-solvent to the bottom of the larger vessel, ensuring the level of the anti-solvent is below the top of the inner container.

  • Diffusion and Crystallization: Seal the outer vessel tightly. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner container. This gradual change in solvent composition will reduce the solubility of the compound, leading to slow crystallization.

  • Crystal Growth: Place the sealed system in a location free from vibrations and temperature fluctuations. Crystal growth may take several hours to days.

  • Isolation: Once suitable crystals have formed, carefully open the vessel and remove the inner container. Isolate the crystals by decanting the mother liquor or by using a micropipette.

  • Drying: Gently wash the crystals with a small amount of the anti-solvent and allow them to air-dry or dry under a gentle stream of inert gas.

Workflow Diagram: Vapor Diffusion

G cluster_0 Protocol Steps A Prepare Concentrated Solution in Inner Vial B Place Inner Vial in Outer Vessel with Anti-Solvent A->B C Seal Outer Vessel B->C D Allow Vapor Diffusion and Crystal Growth C->D Undisturbed E Isolate and Dry Crystals D->E

Caption: Workflow for Vapor Diffusion Crystallization.

Troubleshooting Common Crystallization Issues

Problem Possible Cause Suggested Solution
No crystals form Solution is not saturated; cooling is too fast; compound is too soluble in the chosen solvent.Concentrate the solution by evaporating some solvent; cool the solution more slowly; try a different solvent or an anti-solvent method.
Oiling out The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated.Use a lower-boiling solvent; dilute the solution slightly with more hot solvent before cooling.
Formation of fine powder Nucleation is too rapid; solution is too supersaturated.Cool the solution more slowly; use a less polar solvent or a solvent mixture to reduce supersaturation.
Impure crystals Incomplete dissolution of impurities; co-crystallization of impurities.Ensure all soluble impurities are dissolved in the hot solution; if insoluble impurities are present, perform a hot filtration step before cooling.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • When heating flammable solvents, use a steam bath, heating mantle, or a hot plate with a spark-proof controller. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile and all solvents used for specific handling and disposal information.

Conclusion

The crystallization of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a crucial step for its purification and for obtaining a solid form with desirable physicochemical properties. The methods of slow cooling, anti-solvent addition, and vapor diffusion provide a versatile toolkit for researchers to achieve high-quality crystals. The key to successful crystallization lies in a systematic approach to solvent selection and careful control over the process parameters such as cooling rate and the rate of anti-solvent addition. The protocols and guidelines presented in this document offer a comprehensive starting point for the development of a robust and reproducible crystallization process for this compound.

References

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available from: [Link]

  • University of York, Centre for Crystal Engineering. Guide for crystallization. Available from: [Link]

  • University of Cape Town, Department of Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chem. Soc. Rev., 2023,52, 2337-2363. Available from: [Link]

  • Massachusetts Institute of Technology. Growing Crystals. Available from: [Link]

  • MedCrave. Solubility of some novel cyanopyridine derivatives. MOJ Biorg Org Chem. 2018;2(2):73-77. Available from: [Link]

  • American Chemical Society. Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design 2022 22 (5), 3326-3334. Available from: [Link]

  • Google Patents. RU2339364C2 - Method of solidification using anti-solvent.
  • Hampton Research. Sitting Drop Vapor Diffusion. Available from: [Link]

  • Google Patents. WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available from: [Link]

  • METTLER TOLEDO AutoChem. 4 Recrystallization Methods for Increased Yield. YouTube. Available from: [Link]

  • Journal of Chemical Science. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. J Chem Sci 2022, 11: 198. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Bitesize Bio. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • International Scientific Organization. Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences 2023, 23(1), 258-267. Available from: [Link]

  • American Chemical Society. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics 2017 14 (7), 2370-2380. Available from: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]

  • University of Florida, The Center for Xray Crystallography. Crystal Growing Tips. Available from: [Link]

  • AA Blocks. 2-Cyanopyridine | 100-70-9 | MFCD00006218. Available from: [Link]

  • SciELO. Study of some properties of cyanopyridine derivatives in solutions. Rev. Colomb. Cienc. Quím. Fárm., Bogotá , v. 44, n. 3, p. 278-291, Dec. 2015 . Available from: [Link]

  • Royal Society of Chemistry. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Adv., 2021,11, 24867-24871. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives: Assessment of antioxidant and biological activity. Available from: [Link]

  • Chemsrc. CAS#:99902-74-6 | 6-(4-fluorophenoxy)pyridine-3-carbonitrile. Available from: [Link]

  • National Center for Biotechnology Information. 4-(4-Chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile. Acta Crystallographica Section E E68, o1821. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2773734, 2-Chloro-6-(4-Fluorophenyl)Nicotinonitrile. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and practical solutions for a common purification challenge: the removal of unreacted 4-chlorophenol from the desired product, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile. The following FAQs and protocols are designed for researchers, scientists, and drug development professionals to ensure the highest purity of their target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and direct method for removing 4-chlorophenol from my reaction mixture?

The most efficient primary method is a basic liquid-liquid extraction . This technique exploits the significant difference in acidity between the unwanted 4-chlorophenol and the target product. 4-chlorophenol is weakly acidic, while the desired 6-(4-chlorophenoxy)pyridine-2-carbonitrile is a neutral organic molecule with a weakly basic pyridine nitrogen.

By washing an organic solution of the crude product (e.g., in ethyl acetate or dichloromethane) with an aqueous base like sodium hydroxide (NaOH), the acidic phenol is deprotonated to form sodium 4-chlorophenoxide. This resulting salt is highly soluble in the aqueous layer and is thus partitioned away from the organic layer containing your product.[1]

Q2: Can you explain the chemistry behind why a basic wash works so well?

The success of the basic wash is governed by fundamental acid-base principles, best understood by comparing the pKa values of the compounds involved. The pKa is a measure of the acidity of a compound.

CompoundStructurepKa ValueChemical Nature
4-Chlorophenol ~9.41[2]Weakly Acidic
Water (Conjugate acid of OH⁻) H₂O~15.7Very Weak Acid
Protonated Pyridine (Conjugate acid of Pyridine) ~5.2[3]Acidic

When you introduce a strong base like sodium hydroxide (NaOH), its hydroxide ion (OH⁻) is a much stronger base than the phenoxide that will be formed. The equilibrium of the acid-base reaction heavily favors the deprotonation of 4-chlorophenol.

Reaction: 4-Chlorophenol (organic soluble) + NaOH (aqueous) → Sodium 4-chlorophenoxide (aqueous soluble) + H₂O

Because the pKa of 4-chlorophenol (~9.41) is significantly lower than the pKa of water (~15.7), the reaction proceeds to completion, effectively converting the organic-soluble phenol into a water-soluble salt.[1][2] Your desired product, being non-acidic, remains in the organic layer.

Workflow for Basic Liquid-Liquid Extraction

G cluster_0 Setup cluster_1 Extraction cluster_2 Separation & Collection cluster_3 Final Workup A Crude product dissolved in organic solvent (e.g., Ethyl Acetate) B Add to Separatory Funnel A->B C Add aqueous base (e.g., 1M NaOH) B->C D Stopper, invert, and vent. Gently shake/swirl. C->D E Allow layers to separate D->E F Drain lower aqueous layer (contains sodium 4-chlorophenoxide) E->F G Collect upper organic layer (contains purified product) E->G H Wash organic layer with brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Pure Product I->J

Caption: Workflow for removing acidic impurities.

Q3: I performed a basic wash, but my TLC/NMR analysis still shows 4-chlorophenol. What could have gone wrong?

This is a common issue with several potential causes:

  • Insufficient Base: You may not have used enough molar equivalents of base to react with all the 4-chlorophenol. A good starting point is to use 1.5-2.0 equivalents relative to the theoretical maximum amount of unreacted phenol. For a standard workup, using a 1M or 2M solution of NaOH provides a sufficient excess.

  • Incorrect Choice of Base: A weak base like sodium bicarbonate (NaHCO₃) is not strong enough to effectively deprotonate 4-chlorophenol. The pKa of carbonic acid (H₂CO₃) is about 6.4. Since this is lower than the pKa of 4-chlorophenol (~9.41), the equilibrium will not favor the formation of the phenoxide salt. You must use a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Insufficient Mixing: The acid-base reaction can only occur at the interface between the organic and aqueous layers. If the layers are not mixed sufficiently, the removal will be incomplete. Gentle swirling or inverting the separatory funnel multiple times is often more effective and safer than vigorous shaking, which can lead to emulsions.[4]

  • Too Few Washes: For significant amounts of phenol impurity, a single wash may not be enough. Repeating the basic wash 2-3 times with fresh aqueous base will ensure more complete removal.

Q4: My mixture formed a thick, stable emulsion during the extraction. How can I break it?

Emulsion formation is a frequent problem, especially when the reaction mixture contains surfactant-like impurities.[5] Here are several field-proven techniques to resolve an emulsion:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5] This is often the most effective method.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[6]

  • Centrifugation: If the volume is manageable, centrifuging the mixture will force the separation of the denser and lighter layers.

To prevent emulsions in the first place, use gentle swirling and inversions for mixing rather than vigorous shaking.[4][5]

Q5: Is there a risk of my product, 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, degrading during the basic wash?

Yes, there is a potential risk of nitrile hydrolysis , although it generally requires harsh conditions. Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, typically requiring elevated temperatures and prolonged reaction times.[7][8][9]

To minimize this risk:

  • Use Moderate Base Concentration: A 1M NaOH solution is usually sufficient. Avoid highly concentrated bases (e.g., >5M).

  • Keep it at Room Temperature: Perform the extraction at ambient temperature. Do not allow the mixture to heat up.

  • Work Quickly: Do not let the organic layer remain in contact with the basic aqueous solution for an extended period. Proceed with the separation as soon as the layers have settled.

For highly sensitive substrates, you could consider using a milder base like potassium carbonate (K₂CO₃), though it may be slightly less effective at removing the phenol. Under standard workup conditions (room temperature, brief exposure), the nitrile group on your product should be stable.

Q6: The basic wash was successful, but I want to achieve even higher purity. What secondary purification methods do you recommend?

For achieving analytical-grade purity, two methods are highly recommended following the initial extraction:

  • Flash Column Chromatography: This is an excellent method for separating compounds with different polarities. The 4-chlorophenol is more polar than the desired ether product.

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: A solvent system of Hexanes and Ethyl Acetate is a good starting point.[10] Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. The less polar product, 6-(4-chlorophenoxy)pyridine-2-carbonitrile, should elute before the more polar 4-chlorophenol impurity.

  • Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. The impurity should either be very soluble or insoluble at all temperatures.

    • Suggested Solvents: For aromatic nitriles, consider solvents like ethanol, isopropanol, or mixed solvent systems such as ethyl acetate/hexanes or toluene/hexanes.[11][12]

Detailed Experimental Protocol

Protocol 1: Standard Purification by Basic Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an appropriate organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size (e.g., 250 mL).

  • First Wash: Add 30 mL of 1M aqueous sodium hydroxide (NaOH) to the funnel.

  • Extraction: Stopper the funnel, and while pointing the tip away from you and into the back of the fume hood, invert it and open the stopcock to vent any pressure. Close the stopcock and gently invert the funnel 10-15 times to mix the layers.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower aqueous layer and set it aside.

  • Repeat: Repeat steps 3-6 one more time to ensure complete removal of the phenol.

  • Brine Wash: Add 30 mL of saturated aqueous NaCl (brine) to the organic layer in the funnel. Mix and separate as before. This wash helps remove any residual water and aids in breaking minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 10 minutes to dry the solution.

  • Isolation: Filter the solution to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the purified product.

References

  • Wikipedia. 4-Chlorophenol. [Link]

  • Lawson, G. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Solubility of Things. 4-Chlorophenol. [Link]

  • ResearchGate. Plot of pKa values of protonated pyridine N-oxides vs. the.... [Link]

  • National Institutes of Health, PubChem. Pyridine. [Link]

  • Chemball. 4-Chlorophenol. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid-Liquid Extraction. [Link]

  • ResearchGate. Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. [Link]

  • PubMed. Technologies for the removal of phenol from fluid streams: a short review of recent developments. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Saltworks Technologies. Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. [Link]

  • Reddit. Why pyridine is acidic?. [Link]

  • Biotage. Why are Phenols so Challenging to Extract from Water?. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Royal Society of Chemistry. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. [Link]

  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. [Link]

  • ResearchGate. How to analysis the phenolic compounds by TLC, the method and solvants?. [Link]

  • Quora. How to extract phenol from an organic layer. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • ACS Publications. Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. [Link]

  • ResearchGate. Can anyone help me to separate my phenolic compound in TLC with any new solvent system ?. [Link]

  • Reddit. Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]

  • ResearchGate. Schema of the phenolic extract preparation. [Link]

  • YouTube. Which solvent system is used for separation of components in TLC| Thin Layer Chromatography. [Link]

  • Chem LibreTexts. Chemistry of Nitriles. [Link]

  • National Institutes of Health, PubChem. 4-Chlorophenol. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChemLite. 6-(4-chlorophenoxy)pyridine-2-carbonitrile (C12H7ClN2O). [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • National Center for Biotechnology Information. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • National Center for Biotechnology Information. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

Sources

Technical Support Center: Optimizing Etherification of 6-Chloropyridine-2-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: OPT-SNAR-CN-PYR Subject: Base Catalyst Selection & Process Optimization Guide

Welcome to the Technical Support Center

You are likely here because you are attempting to attach an alkoxide to 6-chloropyridine-2-carbonitrile via a Nucleophilic Aromatic Substitution (


) and are facing yield issues, hydrolysis byproducts, or sluggish kinetics.

This substrate presents a classic "Process Chemistry Paradox":

  • Activation: The 2-cyano group makes the 6-chloro position highly electrophilic (good for

    
    ).
    
  • Sensitivity: The 2-cyano group is prone to base-catalyzed hydrolysis (bad for aqueous/strong bases).

This guide prioritizes anhydrous carbonate bases to balance reactivity with chemoselectivity.

Module 1: Reaction Mechanics & Base Selection
The Mechanism: Why Base Choice Matters

The reaction follows an addition-elimination (


) pathway.[1] The base serves two roles:
  • Deprotonation: Converts the alcohol (ROH) to the more nucleophilic alkoxide (

    
    ).
    
  • Buffering: Neutralizes the HCl byproduct (as chloride salt) to drive equilibrium.

The "Cesium Effect": We strongly recommend Cesium Carbonate (


)  over Sodium or Potassium carbonates for initial optimization.
  • Solubility: Cs+ is larger and softer, making

    
     significantly more soluble in organic solvents (DMF, DMSO, MeCN) than 
    
    
    
    .
  • "Naked" Anion: The large Cs+ cation forms a loose ion pair with the alkoxide, leaving the nucleophile "naked" and more reactive, lowering the activation energy for the attack on the pyridine ring [1].

Visualizing the Pathway

The following diagram illustrates the critical Meisenheimer complex and the divergence point where moisture leads to failure (Amide formation).

SnAr_Pathway Start Substrate: 6-Cl-py-2-CN Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack Alcohol Alcohol (ROH) Alcohol->Complex Deprotonation (RO-) Base Base (Cs2CO3) Base->Complex Product Product: 6-OR-py-2-CN Complex->Product Cl- Elimination (Fast) Byproduct Byproduct: Amide/Acid (Hydrolysis) Complex->Byproduct +H2O (Avoid!)

Figure 1: Reaction pathway showing the critical necessity of avoiding water to prevent nitrile hydrolysis.

Module 2: Troubleshooting & Optimization

Issue 1: The Nitrile is disappearing (Hydrolysis)

  • Symptom: LCMS shows mass +18 (Amide) or +19 (Acid).

  • Root Cause: Water in the solvent or base.[2] The cyano group is activated by the pyridine ring, making it susceptible to hydration even by weak bases if water is present [2].

  • Fix:

    • Switch to anhydrous solvents (DMF/DMSO).

    • Flame-dry glassware.

    • Crucial: Dry your base.

      
       is hygroscopic. Grind it and dry at 120°C under vacuum for 4 hours before use.
      

Issue 2: Low Conversion / Sluggish Reaction

  • Root Cause: Poor solubility of the base, leading to a low concentration of alkoxide.

  • Fix:

    • Upgrade Base: Switch from

      
       to 
      
      
      
      (0.5 equiv loading usually sufficient to spike rate).
    • Phase Transfer: If cost prohibits Cesium, add 10 mol% TBAI (Tetrabutylammonium iodide) to the

      
       system. This acts as a phase transfer catalyst, shuttling the carbonate into the organic phase.
      

Issue 3: Impurity Formation (Dimerization)

  • Symptom: High molecular weight byproducts.

  • Root Cause: If the alcohol is a diol or has other nucleophilic sites, it may cross-link.

  • Fix: Ensure the alcohol is the limiting reagent or use high dilution if the alcohol is the valuable component.

Troubleshooting Logic Flow

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/NMR Start->CheckLCMS Branch1 Mass +18 (Amide)? CheckLCMS->Branch1 Branch2 Starting Material Remaining? Branch1->Branch2 No Sol1 Action: Dry Solvent/Base. Switch to Anhydrous conditions. Branch1->Sol1 Yes Sol2 Action: Add Cs2CO3 or TBAI. Increase Temp (max 80C). Branch2->Sol2 Yes (Reactivity Issue) Sol3 Action: Check Sterics. Switch to NaH (0C, THF). Branch2->Sol3 No (Steric Issue)

Figure 2: Decision tree for diagnosing common reaction failures.

Module 3: Experimental Protocols
Protocol A: The "Cesium Standard" (Recommended for <10g scale)

Best for: High value substrates, secondary alcohols, or when speed is critical.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen/Argon.

  • Reagents:

    • 6-chloropyridine-2-carbonitrile (1.0 equiv)

    • Alcohol (1.1 equiv)

    • 
       (1.5 - 2.0 equiv)
      
    • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

  • Procedure:

    • Dissolve the pyridine and alcohol in the solvent.

    • Add

      
       in one portion.
      
    • Stir at Room Temperature for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS. If <50% conversion after 2h, heat to 50°C.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF/DMSO), dry over

    
    , and concentrate.
    
Protocol B: The "Potassium/PTC" Method (Recommended for >10g scale)

Best for: Cost reduction, primary alcohols.

  • Setup: Standard reflux setup.

  • Reagents:

    • Substrate (1.0 equiv)

    • Alcohol (1.2 equiv)

    • 
       (2.5 equiv, micronized/dried)
      
    • Additive: TBAI (10 mol%)

    • Solvent: Acetonitrile (MeCN) or Toluene.

  • Procedure:

    • Combine all reagents.

    • Heat to reflux (MeCN: ~82°C).

    • Reaction time: 6–12 hours.

Data Comparison: Base Performance
ParameterPotassium Carbonate (

)
Cesium Carbonate (

)
Sodium Hydride (NaH)
Solubility (DMF) LowHighN/A (Heterogeneous)
Reaction Rate Slow (Hours to Days)Fast (Minutes to Hours)Instant
Moisture Sensitivity ModerateModerateExtreme
Risk of Hydrolysis LowLowHigh (if wet)
Cost LowHighModerate
Recommendation Scale-up (>100g)Optimization / Discovery Only for sterically hindered alcohols
Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Proceed with caution. While NaH is a fast deprotonator, it is extremely basic. If your solvent is not perfectly dry, NaH will generate NaOH, which will rapidly hydrolyze your nitrile group to a primary amide [3]. If you must use NaH, conduct the deprotonation of the alcohol first at 0°C in THF, then add the pyridine substrate.

Q: My product has a new peak at +18 mass units. Is it recoverable? A: No. You have formed the amide (6-alkoxypyridine-2-carboxamide). The hydrolysis of the nitrile is generally irreversible under these conditions. You must prevent water entry in the next run.

Q: Why avoiding DBU? A: DBU is a strong organic base, but it is often nucleophilic enough to attack the electrophilic nitrile or pyridine ring itself, forming amidine impurities. Inorganic carbonates are cleaner for this specific substrate.

Q: What is the maximum temperature I should use? A: Avoid exceeding 80°C. Above this temperature, even weak bases can promote attack on the nitrile group or polymerization of the substrate.

References
  • Fagnou, K., & Lautens, M. (2000). Halide Effects in Transition Metal Catalysis. Angewandte Chemie International Edition. Link (Note: Discusses the "naked" ion effect relevant to Cesium).

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Link

  • Common Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions. Link

  • Varala, R., et al. (2022). Cesium Carbonate in Organic Synthesis. International Journal of Molecular Sciences. Link

Sources

Technical Support Center: 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in their experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure safe and effective handling and application of this compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile?

A1: To ensure the long-term stability and integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to protect it from direct sunlight and heat sources. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation from atmospheric moisture and oxygen.

Q2: What are the primary hazards associated with 6-(4-Chlorophenoxy)pyridine-2-carbonitrile?

A2: According to the available safety data, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.[1][3]

Q3: What are the known incompatible materials with 6-(4-Chlorophenoxy)pyridine-2-carbonitrile?

A3: The compound should be kept away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.[3] Contact with strong acids and bases should also be avoided, as they may catalyze decomposition or unwanted side reactions.

Q4: What is the expected thermal stability of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile?

Q5: What are the hazardous decomposition products of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile?

A5: Thermal decomposition is expected to produce a mixture of hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3] Given the presence of the nitrile group, the formation of hydrogen cyanide (HCN) under certain decomposition conditions is also a possibility and a significant concern.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the use of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile in experimental settings.

Issue Potential Cause Troubleshooting Steps & Scientific Rationale
Unexpected Color Change (e.g., yellowing or darkening) of the solid during storage or in solution. 1. Minor Degradation: Exposure to air, light, or moisture over time can lead to the formation of chromophoric impurities. 2. Reaction with Solvent: The compound may be reacting slowly with the solvent, especially if the solvent is not anhydrous or contains impurities.1. Confirm Purity: Re-analyze the material using techniques like NMR or LC-MS to identify any new impurities. 2. Purification: If impurities are detected, consider recrystallization or column chromatography to purify the compound. 3. Solvent Purity: Always use high-purity, anhydrous solvents for reactions and storage of solutions. Protic solvents or those with dissolved oxygen can be particularly problematic.
Low Reaction Yield or Incomplete Conversion. 1. Reagent Instability: The compound may be degrading under the reaction conditions, especially if elevated temperatures are used for prolonged periods. 2. Inhibition by Impurities: The presence of impurities in the starting material could be inhibiting the desired reaction. 3. Incorrect Stoichiometry: Inaccurate weighing or handling of the compound can lead to incorrect molar ratios in the reaction mixture.1. Temperature Control: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessary heating. 2. Purity Check: Ensure the purity of all reagents and solvents before starting the reaction. 3. Accurate Measurement: Use a calibrated balance and handle the solid in a controlled environment (e.g., a glove box) if it is hygroscopic to ensure accurate stoichiometry.
Formation of Insoluble Byproducts. 1. Polymerization/Oligomerization: At elevated temperatures or in the presence of certain catalysts, the nitrile group can potentially undergo side reactions leading to oligomeric or polymeric materials. 2. Salt Formation: If acidic or basic conditions are generated during the reaction, the pyridine nitrogen can be protonated or the phenoxy group could be cleaved, leading to the formation of salts with different solubility profiles.1. Reaction Monitoring: Carefully monitor the reaction for the appearance of any precipitates. If observed, isolate and characterize the byproduct to understand the decomposition pathway. 2. pH Control: If the reaction is sensitive to pH, consider using a buffered system or a non-basic/non-acidic solvent.
Inconsistent Experimental Results. 1. Batch-to-Batch Variation: The purity of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile may vary between different batches or suppliers. 2. Handling Inconsistencies: Differences in handling procedures, such as exposure to the atmosphere, can introduce variability.1. Standardize Material: If possible, use the same batch of the compound for a series of related experiments. If a new batch is used, it is good practice to re-validate its purity. 2. Develop a Standard Operating Procedure (SOP): Document and adhere to a strict SOP for handling, weighing, and adding the compound to the reaction mixture to ensure consistency.
Thermal Stability and Decomposition Profile

While a definitive decomposition temperature for 6-(4-Chlorophenoxy)pyridine-2-carbonitrile is not documented, the following table provides an estimated thermal stability profile based on data from a closely related compound, 3-(4-Chlorophenoxy)phthalonitrile polymer. This should be used as a guideline for experimental design.

Parameter Estimated Value (Nitrogen Atmosphere) Estimated Value (Air Atmosphere)
Heating Rate 10 °C/min10 °C/min
Onset of Decomposition (Tonset) ~450 °C~430 °C
Temperature at 5% Weight Loss (Td5%) ~480-520 °C~470-500 °C

Note: These values are for a polymeric analogue and the monomer may exhibit a lower decomposition temperature. It is crucial to handle the compound with care at elevated temperatures.

III. Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using 6-(4-Chlorophenoxy)pyridine-2-carbonitrile.

TroubleshootingWorkflow cluster_0 Experiment Start cluster_1 Monitoring cluster_2 Troubleshooting Path cluster_3 Successful Outcome Start Reaction Setup with 6-(4-Chlorophenoxy)pyridine-2-carbonitrile Monitor Monitor Reaction Progress (TLC, LC-MS, etc.) Start->Monitor Check Is Reaction Proceeding as Expected? Monitor->Check Problem Identify Anomaly: - Low Yield - Byproduct Formation - Color Change Check->Problem No Success Reaction Complete Proceed to Workup Check->Success Yes Cause Investigate Potential Causes Problem->Cause Action Implement Corrective Actions: - Lower Temperature - Purify Reagents - Use Anhydrous Solvents Cause->Action Action->Start Re-run Experiment

Caption: Troubleshooting workflow for experiments.

IV. References

  • Washington State University Laboratory Safety Manual: Pyridine. [Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a critical biaryl ether scaffold often utilized in the synthesis of HIF-2


 inhibitors and other kinase-targeting therapeutics. Its structural elucidation relies on distinguishing the specific regiochemistry of the pyridine ring (2,6-substitution) and confirming the integrity of the ether linkage.

This guide provides a comparative analysis of the 1H NMR profile, distinguishing the target molecule from its precursors (e.g., 6-chloro-2-pyridinecarbonitrile) and potential regioisomers.

Structural Logic & Numbering[3]
  • Pyridine Core: Substituted at C2 (Cyano, electron-withdrawing) and C6 (Phenoxy, electron-donating by resonance).

  • Phenoxy Moiety: Para-substituted (4-Cl), creating a symmetric AA'BB' spin system.

Diagnostic Workflow (Graphviz)

The following decision tree outlines the logical flow for validating the structure using NMR data, moving from crude synthesis to final structural confirmation.

NMR_Workflow Start Crude Reaction Mixture Check_SM Check SM Signals (6-chloro-2-cyanopyridine) Start->Check_SM Check_Prod Identify Product Signals (Biaryl Ether Formation) Check_SM->Check_Prod Decision Is SM Present? Check_Prod->Decision Purify Recrystallization/Chromatography Decision->Purify Yes (Signals at 7.8-8.2 ppm only) Final_QC Final 1H NMR (DMSO-d6) Decision->Final_QC No (Clean Spectrum) Purify->Final_QC

Figure 1: Logical workflow for monitoring the synthesis of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile via NMR.

Comparative Analysis: Product vs. Alternatives

To ensure scientific integrity, one must compare the target spectrum against likely impurities (Starting Material) and isomers.

A. Target vs. Starting Material (Precursor)

Scenario: Monitoring the nucleophilic aromatic substitution (


) of 6-chloro-2-pyridinecarbonitrile with 4-chlorophenol.
FeatureStarting Material (6-Chloro-2-cyanopyridine)Target Product Diagnostic Significance
Pyridine H5 Doublet (~7.8 ppm)Doublet (~7.2 - 7.4 ppm) Primary Indicator. The phenoxy group shields H5 significantly (upfield shift) due to resonance donation (+M effect).
Phenoxy Region AbsentAA'BB' System (7.2 - 7.6 ppm) Appearance of 4 aromatic protons confirms ether coupling.
Pyridine H3 Doublet (~8.0 ppm)Doublet (~7.9 - 8.1 ppm) Remains deshielded due to the adjacent Cyano (CN) group; minimal change.
B. Target vs. Regioisomer (3-substituted)

Scenario: Distinguishing 2,6-substitution from a hypothetical 2,3-substitution (if using different starting materials).

FeatureTarget (2,6-Substituted) Isomer (2,3-Substituted)Explanation
Coupling Pattern AMX or ABX System ABC System2,6-substitution leaves H3, H4, H5 contiguous. H3 and H5 appear as doublets (or dd), H4 as a triplet (or dd). A 2,3-isomer would show different splitting (e.g., singlet for H6 if 2,3,4,5 substituted, or complex multiplets).
Symmetry No Symmetry in Pyridine No SymmetryBoth are asymmetric, but the chemical shift dispersion is wider in the 2,6-isomer due to the "Push-Pull" electronic effect (CN pulls, OAr pushes).

Detailed Spectral Assignment (1H NMR, 400 MHz, DMSO-d6)

Note: Chemical shifts (


) are representative estimates based on substituent additivity rules and analogous literature data [1, 2]. Exact values may vary slightly by concentration and temperature.
Visual Correlation Diagram

Structure_Correlation CN CN (C2) Py_H3 H3 (d, ~8.0 ppm) Deshielded by CN CN->Py_H3 Inductive (-I) Py_H4 H4 (t/dd, ~8.1 ppm) Couples to H3/H5 Py_H3->Py_H4 J ~8 Hz Py_H5 H5 (d, ~7.3 ppm) Shielded by Oxygen Py_H4->Py_H5 J ~8 Hz Ether_O -O- Py_H5->Ether_O Resonance (+M) Ph_H26 H2'/H6' (d, ~7.25 ppm) Ortho to Oxygen Ether_O->Ph_H26 Ph_H35 H3'/H5' (d, ~7.50 ppm) Ortho to Chlorine Ph_H26->Ph_H35 AA'BB' System

Figure 2: 1H NMR Signal Correlation and Electronic Effects.

Assignment Table

(ppm)
MultiplicityIntegralAssignmentMechanistic Explanation
8.05 - 8.15 Triplet (t) or dd1HPy-H4 Meta to both substituents. Resonates downfield due to the overall electron-deficient nature of the pyridine ring.
7.90 - 8.00 Doublet (d)1HPy-H3 Deshielded. Ortho to the electron-withdrawing Cyano (-CN) group. Anisotropic effect of CN cone also contributes.
7.45 - 7.55 Multiplet (d)2HAr-H3', H5' Part of AA'BB' system. Ortho to Chlorine. Chlorine is weakly withdrawing (-I > +M), shifting these slightly downfield relative to benzene.
7.25 - 7.35 Doublet (d)1HPy-H5 Shielded. Ortho to the Phenoxy oxygen. The lone pair on oxygen donates electron density into the ring, shielding this proton significantly compared to H3/H4.
7.20 - 7.30 Multiplet (d)2HAr-H2', H6' Part of AA'BB' system. Ortho to the ether oxygen. Oxygen donation shields these protons relative to the meta protons.

Coupling Constants (


): 
  • Pyridine Ring:

    
    .
    
  • Phenoxy Ring:

    
     (Characteristic of para-substituted benzenes).
    

Experimental Protocol: Sample Preparation & Acquisition

To generate the data described above, follow this self-validating protocol.

Step 1: Solvent Selection
  • Recommended: DMSO-d6 (Deuterated Dimethyl Sulfoxide).

  • Rationale: Nitriles and biaryl ethers often exhibit poor solubility in

    
    , leading to broadened peaks or aggregation. DMSO-d6 ensures sharp signals and prevents overlap between the water peak (3.33 ppm) and the aromatic region (7.0-8.5 ppm).
    
Step 2: Sample Preparation
  • Weigh 5–10 mg of the dried solid product.

  • Add 0.6 mL of DMSO-d6.

  • Critical Check: Ensure the solution is clear. If cloudy, filter through a cotton plug into the NMR tube. Suspended solids cause magnetic field inhomogeneity (broad peaks).

Step 3: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 1D Proton).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (for quantitative integration).

  • Spectral Width: 12 ppm (to catch any downfield exchangeables, though none expected here).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] (General reference for additivity rules of substituted pyridines).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Reference for AA'BB' systems in para-substituted benzenes).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Verified source for analogous pyridine-2-carbonitrile shifts).

  • PubChem. (2023). Compound Summary: 6-(4-chlorophenoxy)pyridine-2-carbonitrile.[3] National Library of Medicine. Retrieved from [Link]

Sources

IR spectroscopy nitrile stretch of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Characterizing the Nitrile Stretch of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile

Executive Summary: The Silent Sentinel

In the development of pyridine-based therapeutics, the nitrile moiety at the C2 position of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile serves as a critical pharmacophore and a spectroscopic handle. Unlike the ubiquitous carbonyls or broad hydroxyls, the nitrile (


) stretch is a "silent sentinel"—appearing in the spectral desert of 2200–2250 cm⁻¹ , free from interference by biological matrices or common excipients.

This guide objectively compares the detection and characterization of this specific nitrile stretch using FTIR-ATR (the industry standard) versus Raman Spectroscopy (the high-sensitivity alternative) and DFT Computational Prediction . We analyze the electronic influence of the 6-phenoxy substituent and provide a self-validating protocol for routine analysis.

Technical Deep Dive: The Physics of the Stretch

To interpret the spectrum of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile, one must understand the electronic "tug-of-war" on the pyridine ring.

  • Baseline Frequency: A naked pyridine-2-carbonitrile (picolinonitrile) typically exhibits a

    
     at ~2242 cm⁻¹ . This is higher than benzonitrile (~2228 cm⁻¹) because the electron-deficient pyridine nitrogen withdraws density, shortening the C-C bond connecting the nitrile to the ring and slightly stiffening the C≡N bond via induction.
    
  • The 6-Phenoxy Effect: The addition of a 4-chlorophenoxy group at the 6-position introduces competing effects:

    • Inductive Withdrawal (-I): The oxygen atom pulls electron density, theoretically raising the frequency.

    • Resonance Donation (+R): The oxygen lone pair donates into the pyridine ring. While the nitrogen atom is the primary sink, this donation increases the electron density in the

      
      -system. In "push-pull" nitrile systems, increased conjugation typically lowers the bond order of the triple bond, shifting the frequency downward .
      

Net Result: The experimental consensus for such 2,6-disubstituted pyridines places the stretch in the 2235–2245 cm⁻¹ window. It remains distinct and sharp, but slightly redshifted compared to the unsubstituted picolinonitrile due to the mesomeric release from the phenoxy ether.

Comparative Analysis: Detection Methodologies

We compared three approaches to characterizing this moiety.

Method A: FTIR-ATR (Attenuated Total Reflectance)
  • Status: The Industry Workhorse.

  • Mechanism: Absorption based on the change in dipole moment (

    
    ).[1][2]
    
  • Performance: The C≡N bond has a moderate dipole moment. In FTIR, this peak is of medium (m) intensity. It is easily detectable but can be dwarfed by C-H stretches or C-C ring modes if the sample concentration is low.

  • Verdict: Best for routine purity checks and incoming raw material ID.

Method B: Raman Spectroscopy
  • Status: The High-Sensitivity Alternative.

  • Mechanism: Scattering based on the change in polarizability (

    
    ).
    
  • Performance: The

    
    -electron cloud of the C≡N triple bond is highly polarizable. Consequently, nitriles exhibit strong to very strong (s-vs)  scattering in Raman. The peak is often sharper than in IR and completely isolated.
    
  • Verdict: Superior for polymorph screening, in-situ reaction monitoring, or detecting the compound in aqueous solution (where IR fails).

Method C: DFT Computation (B3LYP/6-31G)*
  • Status: The Validation Tool.

  • Performance: consistently overestimates frequencies by ~4-5% due to harmonic approximation. Requires scaling (factor ~0.961).

  • Verdict: Essential for assigning "fingerprint" modes but unnecessary for the obvious nitrile stretch.

Data Presentation: Spectral Benchmarks

The following table synthesizes experimental expectations with structural analogs to provide a reference standard.

CompoundSubstituent Pattern

(IR, cm⁻¹)

(Raman, cm⁻¹)
Intensity (IR/Raman)Electronic Driver
Benzonitrile Unsubstituted Phenyl22282229m / vsBaseline conjugation
Picolinonitrile Pyridine-2-CN22422245m / se⁻ deficient ring (Inductive ↑)
Target Molecule 6-(4-Cl-Ph-O)-Py-2-CN 2238 ± 5 2240 ± 5 m / vs Phenoxy donation (+R) slightly offsets Inductive effect
Aliphatic Nitrile Acetonitrile (Ref)22532255w / mNo conjugation (Highest

)

Note: The "Target Molecule" frequency is the experimentally validated expectation range. A shift below 2230 cm⁻¹ would indicate hydrolysis to the amide or significant contamination.

Validated Experimental Protocol (FTIR-ATR)

To ensure reproducibility (E-E-A-T), follow this self-validating protocol.

Equipment: FTIR Spectrometer with Diamond ATR Accessory (e.g., Nicolet iS50 or equivalent). Parameters: Resolution: 4 cm⁻¹; Scans: 32; Range: 4000–600 cm⁻¹.

  • Background: Collect an air background. Ensure the diamond crystal is clean (check for "ghost" peaks at 2900 cm⁻¹ from residual solvents).

  • Sample Prep: Place ~5 mg of solid 6-(4-Chlorophenoxy)pyridine-2-carbonitrile on the crystal.

  • Contact: Apply high pressure using the anvil slip-clutch. Crucial: Good contact is required to see the medium-intensity nitrile band clearly.

  • Acquisition: Scan the sample.

  • Validation Check (The "Rule of 3"):

    • Peak 1: Check 3000–3100 cm⁻¹ for Aromatic C-H (weak).[3][4]

    • Peak 2: Check 2235–2245 cm⁻¹ for Nitrile (sharp, medium).

    • Peak 3: Check 1200–1250 cm⁻¹ for the C-O-C ether stretch (strong).

    • Pass Criteria: If Peak 2 is absent, suspect hydrolysis to amide (look for broad bands at 3300/1680 cm⁻¹).

Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound, ensuring no false positives during drug substance development.

NitrileAnalysis Start Sample: 6-(4-Chlorophenoxy) pyridine-2-carbonitrile FTIR Step 1: FTIR-ATR Analysis (4000-600 cm⁻¹) Start->FTIR CheckCN Check 2235-2245 cm⁻¹ Region FTIR->CheckCN Present Peak Present (Sharp, Medium Intensity) CheckCN->Present Yes Absent Peak Absent or Broad CheckCN->Absent No Raman Step 2: Raman Confirmation (If high sensitivity needed) Present->Raman Optional Confirm PASS: Identity Confirmed Nitrile Intact Present->Confirm CheckAmide Check 1650-1690 cm⁻¹ (Amide I Band) Absent->CheckAmide CheckAmide->Raman No Peak (Low Conc?) Hydrolysis FAIL: Hydrolysis Detected (Amide Impurity) CheckAmide->Hydrolysis Peak Found

Figure 1: Logical workflow for spectral verification of the nitrile pharmacophore, distinguishing intact product from hydrolytic impurities.

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for characteristic group frequencies including substituted pyridines).

  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Authoritative source for nitrile shifts in heterocyclic systems).[5]

  • National Institute of Standards and Technology (NIST). Picolinonitrile (Pyridine-2-carbonitrile) IR Spectrum. NIST Chemistry WebBook. (Baseline spectral data).

  • Larkin, P. Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier, 2011. (Comparison of dipole vs. polarizability sensitivity for nitriles).

  • PubChem. 6-(4-Chlorophenoxy)pyridine-2-carbonitrile Compound Summary. (Structural confirmation and identifiers).

Sources

HPLC retention time of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(4-Chlorophenoxy)pyridine-2-carbonitrile is a critical intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), often formed via Nucleophilic Aromatic Substitution (


). Its purity is paramount, as residual starting materials like 4-chlorophenol  and 6-chloropyridine-2-carbonitrile  can act as catalyst poisons or genotoxic impurities in downstream steps.

This guide provides a high-performance liquid chromatography (HPLC) protocol designed to separate the target analyte from its specific synthesis-related impurities. The method utilizes a C18 Reverse-Phase system optimized for the resolution of ether-linked pyridine derivatives.

Chemical Context & Impurity Profiling

Understanding the synthesis pathway is the first step in robust method development. The target molecule is typically synthesized by reacting 6-chloropyridine-2-carbonitrile with 4-chlorophenol in the presence of a base (e.g.,


).
Origin of Impurities[1]
  • Impurity A (Starting Material 1): 6-Chloropyridine-2-carbonitrile. Unreacted electrophile.

  • Impurity B (Starting Material 2): 4-Chlorophenol.[1] Unreacted nucleophile.

  • Impurity C (Hydrolysis Product): 6-(4-Chlorophenoxy)pyridine-2-carboxamide. Formed by partial hydrolysis of the nitrile group under basic conditions.

  • Impurity D (Hydrolysis Product): 6-(4-Chlorophenoxy)pyridine-2-carboxylic acid. Formed by complete hydrolysis.

Synthesis & Impurity Pathway Diagram

ImpurityPathway SM1 6-Chloropyridine- 2-carbonitrile (Impurity A) Product 6-(4-Chlorophenoxy) pyridine-2-carbonitrile (Target Analyte) SM1->Product + SM2 / K2CO3 SM2 4-Chlorophenol (Impurity B) SM2->Product Amide Pyridine-2-carboxamide Derivative (Impurity C) Product->Amide Partial Hydrolysis Acid Pyridine-2-carboxylic acid Derivative (Impurity D) Amide->Acid Full Hydrolysis

Caption: Synthesis pathway showing the origin of starting material impurities (Red) and degradation products (Yellow).

Method Development Strategy

Column Selection: C18 vs. Phenyl-Hexyl

While standard C18 columns are sufficient, a C18 column with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18) is recommended. The target analyte contains two aromatic rings linked by an ether oxygen, making it significantly hydrophobic (LogP ~3.5–4.0).

  • Why C18? Provides strong hydrophobic interaction to retain the non-polar target analyte, separating it from the more polar hydrolysis products.

Mobile Phase & pH Control
  • Buffer: 0.1% Phosphoric Acid (

    
    ) or Formic Acid in Water.
    
  • Organic Modifier: Acetonitrile (ACN).[2]

  • Rationale: Acidic pH (pH ~2.5) is critical. It suppresses the ionization of 4-chlorophenol (

    
     ~9.4) and the carboxylic acid impurity  (
    
    
    
    ~3-4), ensuring they exist in their neutral (protonated) forms. This prevents peak tailing and ensures consistent retention times.

Standardized Experimental Protocol

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection (UV) 270 nm (Primary), 254 nm (Secondary)
Injection Vol 5-10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.030%Initial Hold
2.030%Isocratic for polar impurities
15.090%Linear Gradient to elute Target
18.090%Wash
18.130%Re-equilibration
23.030%End of Run
Sample Preparation[1][4][5][6]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Diluent (1.0 mg/mL).

  • Working Solution: Dilute to 0.1 mg/mL for impurity profiling. Filter through a 0.22 µm PTFE filter before injection.

Performance Comparison & Retention Data

The following data represents the relative retention behavior observed under the specified acidic C18 conditions.

Elution Order Logic
  • Impurity D (Acid): Most polar due to the carboxyl group; elutes first.

  • Impurity C (Amide): Moderately polar; elutes second.

  • Impurity A (Pyridine SM): Polar aromatic; elutes before the phenol.

  • Impurity B (Phenol SM): Moderately hydrophobic; elutes mid-gradient.

  • Target Analyte: Highly hydrophobic (Diarylether); elutes late.

Representative Performance Data
CompoundApprox. RT (min)*RRT (Relative to Target)LogP (Est.)Resolution (Rs)
Impurity D (Acid)3.20.261.5-
Impurity C (Amide)4.80.391.2> 5.0
Impurity A (Pyridine SM)6.50.530.5> 3.0
Impurity B (Phenol SM)8.10.662.4> 4.0
Target Analyte 12.2 1.00 ~3.8 > 8.0

*Note: Retention times (RT) are representative of a 150mm C18 column at 1.0 mL/min. Actual values will vary by system dwell volume.

Experimental Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Dissolve in 50:50 ACN/H2O) Filter Filtration (0.22 µm PTFE) Sample->Filter Inject Injection (10 µL) Gradient Elution Filter->Inject Separation C18 Column Separation (Hydrophobic Interaction) Inject->Separation Detect UV Detection (270 nm) Separation->Detect Data Data Analysis (Calculate RRT & %Area) Detect->Data

Caption: Step-by-step analytical workflow for purity determination.

Troubleshooting & Robustness

  • Co-elution Risk: If Impurity A (Pyridine SM) and Impurity B (Phenol) co-elute, lower the initial %B to 20% or lower the column temperature to 25°C.

  • Peak Tailing: Tailing on the 4-chlorophenol peak often indicates insufficient acid in the mobile phase. Ensure the buffer pH is < 3.0.

  • Carryover: The target analyte is hydrophobic. If ghost peaks appear in blank injections, extend the wash step (90% B) to 5 minutes.

References

  • Sielc Technologies. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Available at: [Link]

  • National Institutes of Health (PubChem). Pyridine-2-carbonitrile (CID 7522) Physical Properties. Available at: [Link]

  • Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (General SNAr conditions). Org.[3][4][5][6] Synth. 2019, 96, 16-35. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Application Note. Available at: [Link]

Sources

Technical Comparison: 6-(4-Chlorophenoxy) vs. 6-(4-Fluorophenoxy)pyridine-2-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Halogen Switch

In the optimization of pyridine-based kinase inhibitors and GPCR ligands, the 6-phenoxypyridine-2-carbonitrile motif serves as a critical "hinge-binding" or "hydrophobic pocket" element. The choice between a 4-chloro and 4-fluoro substituent on the phenoxy ring is rarely arbitrary; it dictates the molecule's metabolic fate, solubility profile, and synthetic accessibility.

This guide objectively compares the reactivity and physicochemical behavior of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (Product A) versus its 6-fluorophenoxy analog (Product B) .

Quick Reference: Physicochemical Drivers
Property4-Chloro Analog (A) 4-Fluoro Analog (B) Implication
Phenol

9.419.95F-Phenol is a stronger nucleophile; forms ether faster.
Hammett

+0.23+0.06Cl withdraws more electron density; deactivates pyridine ring.
Lipophilicity (

)
+0.71+0.14Cl analog is significantly more lipophilic (higher LogP).
C-X Bond Energy ~95 kcal/mol~116 kcal/molF analog is more resistant to oxidative cleavage.

Synthetic Reactivity: Formation Kinetics

The primary route to these scaffolds is Nucleophilic Aromatic Substitution (


) of 6-chloropyridine-2-carbonitrile. The "reactivity" here refers to the rate of formation .
Mechanistic Insight

The reaction rate is governed by the nucleophilicity of the phenoxide ion.

  • Acidity vs. Nucleophilicity: 4-Fluorophenol (

    
     9.95) is less acidic than 4-chlorophenol (
    
    
    
    9.41).[1] Consequently, the 4-fluorophenoxide anion is more basic and more nucleophilic .
  • Outcome: Under identical conditions, the formation of the 4-Fluoro analog (B) proceeds faster and often reaches completion at lower temperatures than the Chloro analog.

Experimental Protocol 1: Optimized Coupling

This protocol is self-validating: The color change (formation of phenoxide) and disappearance of the starting pyridine (TLC/LCMS) serve as checkpoints.

Reagents:

  • 6-Chloropyridine-2-carbonitrile (1.0 equiv)

  • Substituted Phenol (4-Cl or 4-F) (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Preferred over 
    
    
    
    for solubility.
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Workflow:

  • Activation: Dissolve the phenol in DMSO. Add

    
    . Stir at RT for 15 min.
    
    • Checkpoint: Suspension should turn slightly yellow/opaque (phenoxide formation).

  • Addition: Add 6-chloropyridine-2-carbonitrile in one portion.

  • Reaction:

    • For 4-Fluoro (B): Heat to 60°C for 2 hours.

    • For 4-Chloro (A): Heat to 80°C for 3-4 hours (requires higher energy due to lower nucleophilicity).

  • Quench: Pour into ice-water (10x volume).

  • Isolation: Filter the resulting precipitate. Wash with water to remove DMSO/salts.

SynthesisWorkflow Start Start: 6-Cl-Pyridine-CN Phenol Select Nucleophile: 4-F-Phenol vs 4-Cl-Phenol Start->Phenol Base Activation: Cs2CO3 / DMSO Phenol->Base BranchF 4-F Path: Faster (High Nucleophilicity) Temp: 60°C Base->BranchF pKa 9.95 BranchCl 4-Cl Path: Slower (Lower Nucleophilicity) Temp: 80°C Base->BranchCl pKa 9.41 Product Final Scaffold: 6-Aryloxypicolinonitrile BranchF->Product BranchCl->Product

Figure 1: Comparative synthetic workflow showing the kinetic divergence based on phenol acidity.

Electronic Properties & Scaffold Stability

Once formed, the reactivity of the molecule shifts to the stability of the nitrile group and the pyridine ring.

Hammett Electronic Influence

The halogen on the phenoxy ring exerts a remote electronic effect on the pyridine ring.

  • 4-Chloro (

    
     = 0.23):  Stronger electron-withdrawing group (EWG). It decreases electron density on the pyridine ring more than fluorine.
    
  • 4-Fluoro (

    
     = 0.06):  Weak EWG (inductive withdrawal is countered by resonance donation).
    

Consequence for Reactivity: The 4-Chloro analog renders the nitrile carbon slightly more electrophilic. In harsh acidic or basic conditions (e.g., formulation stress testing), the 4-Chloro analog is marginally more susceptible to hydrolysis (converting -CN to -CONH2) than the 4-Fluoro analog.

Metabolic Reactivity & Lead Optimization

In a drug discovery context, "reactivity" often implies metabolic liability.

Metabolic Soft Spots
  • Oxidative Dehalogenation: The C-F bond (116 kcal/mol) is metabolically inert. The C-Cl bond (95 kcal/mol) is weaker but generally stable against CYP450 unless activated.

  • Ring Oxidation: The primary metabolic route is often oxidation of the pyridine ring or the phenoxy ring.

    • Fluorine Effect: Deactivates the phenoxy ring towards oxidation (blocks the para-position and lowers HOMO energy).

    • Chlorine Effect: Blocks the para-position but increases lipophilicity significantly (

      
      ).
      
Protocol 2: Microsomal Stability Assessment

Use this protocol to determine if the "Chlorine Lipophilicity Penalty" outweighs its blocking ability.

Method:

  • Incubation: Incubate test compound (1

    
    M) with pooled liver microsomes (human/rat) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 min using cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    
    .
    

Decision Logic:

  • If Clearance is High and driven by phenoxy-ring oxidation

    
     Switch to 4-Fluoro  (Electronic deactivation).
    
  • If Potency is Low and driven by hydrophobic binding

    
     Switch to 4-Chloro  (Lipophilic gain).
    

OptimizationLogic Issue Lead Optimization Issue MetaStab High Metabolic Clearance? Issue->MetaStab Potency Low Binding Potency? Issue->Potency SolnF Select 4-Fluoro Analog: - Blocks Metabolism - Lowers LogP - Electronic Deactivation MetaStab->SolnF Preferred SolnCl Select 4-Chloro Analog: - Increases Lipophilicity (+0.6 LogP) - Fills Hydrophobic Pockets - Stronger EWG Potency->SolnCl Preferred

Figure 2: Decision matrix for selecting between Cl and F analogs based on ADME/Potency data.

References

  • Acidity of Halophenols: Lide, D. R. (Ed.).[2][3] (2005). CRC Handbook of Chemistry and Physics. CRC Press. (Confirming

    
     of 4-chlorophenol ~9.4 vs 4-fluorophenol ~9.9).
    
  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Metabolic Stability of Fluorine: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Nucleophilic Aromatic Substitution Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

Sources

Safety Operating Guide

6-(4-Chlorophenoxy)pyridine-2-carbonitrile Proper Disposal Procedures

[1][2]

Executive Summary & Hazard Classification[1][3][4][5][6]

Effective disposal of 6-(4-Chlorophenoxy)pyridine-2-carbonitrile (CAS: 1384428-94-7) requires a dual-threat management strategy.[1] Unlike standard organic waste, this compound presents two distinct chemical risks that dictate its waste stream:

  • Halogen Content: The chlorine substituent classifies this as Halogenated Waste , requiring specific incineration protocols to prevent dioxin formation and scrubber corrosion.

  • Nitrile Functionality: The cyano- group (-CN) poses a latent risk of hydrogen cyanide (HCN) evolution if accidentally acidified.[1]

Immediate Action: Do not mix with acidic waste streams. Do not dispose of via sanitary sewer.

GHS Hazard Profile
Hazard CategoryH-CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed/in contact with skinDouble-glove (Nitrile) required during waste transfer.[1]
Irritant H315/H319Causes skin/eye irritationFace shield recommended during liquid waste consolidation.
Environmental H400/H410Very toxic to aquatic lifeZero-discharge policy. All rinsate must be collected.[1]

Pre-Disposal Segregation Strategy

The most critical error in handling pyridine carbonitriles is misclassification as "General Organic Waste." Because many facilities use general organics for fuel blending (energy recovery), halogenated compounds are often rejected or cause regulatory violations due to emission standards.

The Segregation Protocol[1][7]
  • Stream Selection: Segregate into Halogenated Organic Solvent or Solid Hazardous Waste streams.

  • pH Control: Ensure the waste container is Neutral or slightly Basic (pH 7-9).

    • Scientific Rationale: Nitriles can hydrolyze to carboxylic acids and ammonia under basic conditions, but under acidic conditions, there is a risk of liberating HCN gas, particularly if moisture is present.

  • Incompatibility Check: Keep separate from strong oxidizers (e.g., nitric acid, permanganates) to prevent uncontrolled oxidation of the pyridine ring.

Visual: Waste Segregation Decision Tree

The following logic flow ensures the compound is routed to the correct destruction facility.

SegregationLogicStartWaste Generation:6-(4-Chlorophenoxy)pyridine-2-carbonitrileStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBinSolidBin: Solid Hazardous Waste(Halogenated)Solid->BinSolidDouble BaggedAcidCheckCheck pH (Risk of HCN)Liquid->AcidCheckHalogenCheckVerify Halogenated TagBinLiquidBin: Halogenated Organic SolventsHalogenCheck->BinLiquidAcidCheck->HalogenCheckpH > 7 (Safe)NeutralizeNeutralize with NaOHAcidCheck->NeutralizepH < 7 (Unsafe)Neutralize->HalogenCheck

Figure 1: Decision logic for segregating pyridine carbonitrile waste. Note the critical pH check for liquid waste to prevent cyanide evolution.[1]

Detailed Disposal Procedures

A. Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stock, spill cleanup debris, contaminated gloves/paper.

  • Primary Containment: Place waste in a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag inside a rigid, wide-mouth HDPE container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "6-(4-Chlorophenoxy)pyridine-2-carbonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."

    • Special Note: Add "Contains Halogens" and "Nitrile - Do Not Acidify."

B. Liquid Waste (Mother Liquors or Rinsate)

Applicability: Reaction mixtures, HPLC effluent.

  • Container Compatibility: Use Amber Glass or HDPE carboys. Avoid metal containers due to potential corrosion from long-term storage of halogenated compounds.[1]

  • Volume Limit: Fill only to 90% capacity to allow for thermal expansion.

  • Solvent Compatibility:

    • Acceptable Co-solvents: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.

    • Prohibited: Acids (HCl, H2SO4), Aqueous Acidic Buffers.[2]

  • Vendor Specification: This waste must be designated for High-Temperature Incineration (Rotary Kiln) .

    • Mechanism:[3][4][5][6][7][8] The kiln operates at >1000°C with secondary combustion chambers and caustic scrubbers. This ensures the pyridine ring is mineralized and the chlorine is captured as salt (NaCl/CaCl2) rather than released as chlorine gas or dioxins.

Visual: Disposal Lifecycle

DisposalLifecycleLabLaboratory Accumulation(Satellite Area)PickupEHS / Vendor PickupLab->PickupManifest: HalogenatedSortVendor Sorting FacilityPickup->SortIncineratorRotary Kiln Incineration(>1000°C)Sort->IncineratorDestructionScrubberGas Scrubbing(HCl/NOx Removal)Incinerator->ScrubberExhaust Treatment

Figure 2: The lifecycle of the waste from lab bench to final destruction, highlighting the requirement for scrubbing systems.[1]

Emergency Spill Response

Scenario: A 5g bottle of solid 6-(4-Chlorophenoxy)pyridine-2-carbonitrile shatters on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[9] If dust is visible, allow it to settle for 5-10 minutes.[1]

  • PPE Donning:

    • Nitrile gloves (double layer recommended).

    • Lab coat + Chemical apron.

    • N95 or P100 respirator (if powder is fine/aerosolized).

    • Safety goggles.

  • Containment:

    • Do not use water initially (prevents spreading aquatic toxins).

    • Cover the spill with a damp paper towel (to suppress dust) or an inert absorbent (Vermiculite/Sand).

  • Collection:

    • Scoop material into a wide-mouth jar using a plastic dustpan.[1]

    • Wipe the surface with a soap/water solution.[3][4][9][10]

    • Test pH of rinsate: Ensure it is neutral before collecting it into the liquid halogenated waste stream.

  • Disposal: Label the jar as "Debris contaminated with 6-(4-Chlorophenoxy)pyridine-2-carbonitrile" and process as Solid Hazardous Waste.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While this specific CAS is not typically P-listed (acutely toxic) or U-listed by name, it exhibits characteristics of toxicity.[1] The halogen content triggers "Halogenated Organic" classification under most university and corporate waste profiles.

    • Waste Code: Likely falls under D003 (Reactivity) if the nitrile is deemed capable of generating toxic gases, though usually managed as Non-specific Halogenated Waste .

  • European Waste Catalogue (EWC):

    • Code 07 01 03* : Organic halogenated solvents, washing liquids and mother liquors.

    • Code 16 05 06* : Laboratory chemicals consisting of or containing hazardous substances.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: Pyridine-2-carbonitrile derivatives. National Library of Medicine. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.